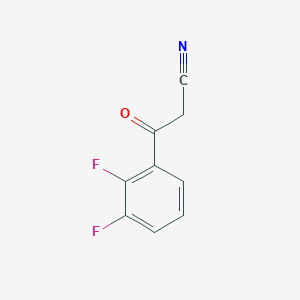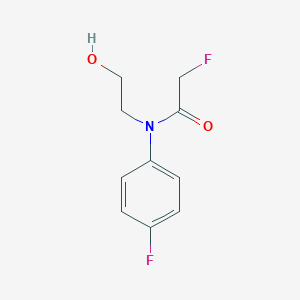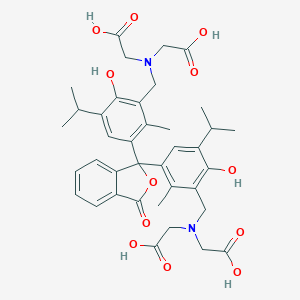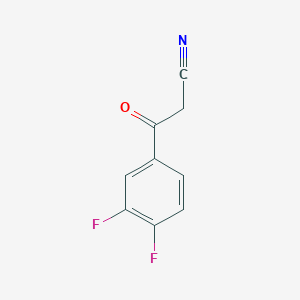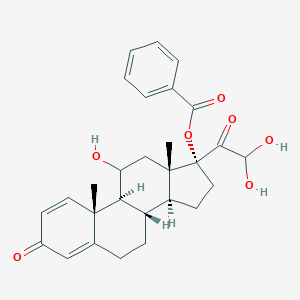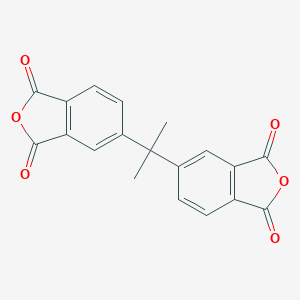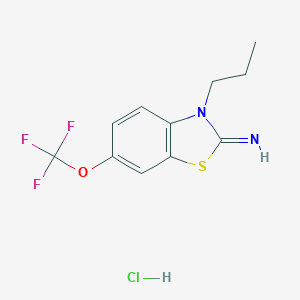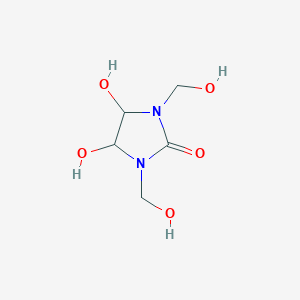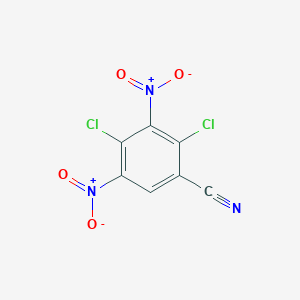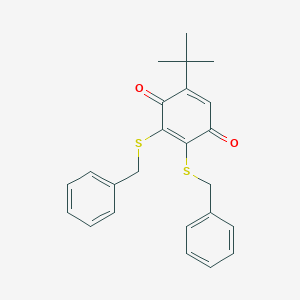
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone (DBTBQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DBTBQ belongs to the class of benzoquinones, which are known for their diverse biological and chemical properties.
作用机制
The mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The induction of oxidative stress by 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone may contribute to its anticancer activity and other biological effects.
生化和生理效应
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit a range of biochemical and physiological effects, including anticancer activity, antioxidant activity, and inhibition of enzyme activity. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting against oxidative damage. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
实验室实验的优点和局限性
One of the major advantages of using 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone in lab experiments is its relatively simple synthesis and availability. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone can be synthesized on a large scale and is commercially available. However, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is also known to be unstable and can decompose under certain conditions, which may limit its use in some experiments. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is known to be toxic and should be handled with care.
未来方向
There are several potential future directions for research involving 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone. One area of interest is the development of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone-based materials with novel properties, such as conductive or magnetic materials. Another area of interest is the investigation of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone's potential as a redox mediator in organic solar cells. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone and its potential applications in medicinal chemistry.
合成方法
The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone involves the reaction of 2,3-dibenzylthiophene with tert-butyl hydroperoxide in the presence of a catalytic amount of molybdenum hexacarbonyl. The reaction proceeds through a radical mechanism and yields 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone as the major product. The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is relatively simple and can be performed on a large scale.
科学研究应用
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been investigated for its potential use as a redox mediator in organic solar cells and as a catalyst in organic reactions. In materials science, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been used as a building block for the synthesis of novel materials with interesting properties.
属性
CAS 编号 |
135432-47-2 |
|---|---|
产品名称 |
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone |
分子式 |
C24H24O2S2 |
分子量 |
408.6 g/mol |
IUPAC 名称 |
2,3-bis(benzylsulfanyl)-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H24O2S2/c1-24(2,3)19-14-20(25)22(27-15-17-10-6-4-7-11-17)23(21(19)26)28-16-18-12-8-5-9-13-18/h4-14H,15-16H2,1-3H3 |
InChI 键 |
CESZLEICCACLBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
其他 CAS 编号 |
135432-47-2 |
同义词 |
2,3-dibenzylthio-6-tert-butyl-4-benzoquinone BQSBn-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



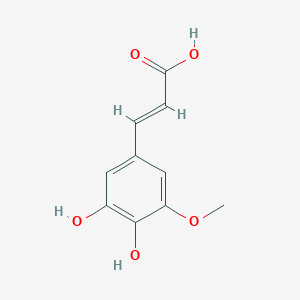
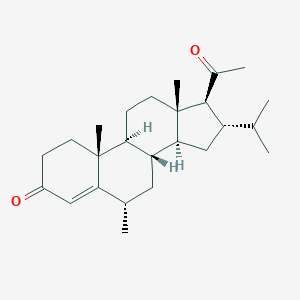
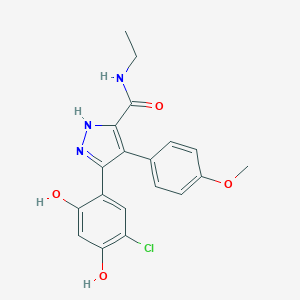
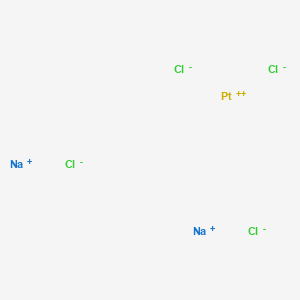
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)
